molecular formula C12H17NO4 B178112 Benzyl (2,2-dimethoxyethyl)carbamate CAS No. 114790-39-5

Benzyl (2,2-dimethoxyethyl)carbamate

Cat. No. B178112
M. Wt: 239.27 g/mol
InChI Key: SGVVZHZJVANCRU-UHFFFAOYSA-N
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Description

Benzyl (2,2-dimethoxyethyl)carbamate is an organic compound with the molecular formula C12H17NO4 . It has a molecular weight of 239.27 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of Benzyl (2,2-dimethoxyethyl)carbamate involves a reaction of aminoacetaldehyde dimethyl acetal with benzyl chloroformate . The reaction is carried out in toluene at 0°C with sodium hydroxide solution, and the mixture is warmed to room temperature over 4 hours . The yield of this reaction is reported to be 98% .


Molecular Structure Analysis

The InChI code for Benzyl (2,2-dimethoxyethyl)carbamate is 1S/C12H17NO4/c1-15-11(16-2)8-13-12(14)17-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,13,14) . This indicates the presence of a carbamate group attached to a benzyl group, with two methoxy groups attached to the ethyl group of the carbamate .


Physical And Chemical Properties Analysis

Benzyl (2,2-dimethoxyethyl)carbamate is a solid or liquid at room temperature . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Photolabile Properties

  • Benzyl (2,2-dimethoxyethyl)carbamate derivatives, such as those derived from photolabile benzoins, are synthesized using mixed p-nitrophenyl carbonate of benzoin. These carbamates exhibit unique photolabile properties, which are relevant in various chemical reactions and syntheses (Papageorgiou & Corrie, 1997).

Catalyst in Organic Synthesis

  • This compound acts as a catalyst in the intramolecular exo-hydrofunctionalization of allenes. It effectively participates in the formation of complex organic structures like piperidine derivatives and vinyl tetrahydrocarbazoles (Zhang et al., 2006).

Agriculture and Pest Control

  • In the agricultural sector, derivatives like carbendazim (methyl-2-benzimidazole carbamate) are utilized for controlling fungal diseases in plants. This usage highlights its potential in the development of more efficient and less toxic agrochemicals (Campos et al., 2015).

Antibacterial Applications

  • Certain benzyl carbamate derivatives exhibit potent antibacterial activity against Gram-positive bacteria, offering new avenues for antibiotic development and the treatment of drug-resistant bacterial infections (Liang et al., 2020).

Catalysis in Chemical Reactions

  • It's used in heterogeneous catalysis for the one-pot synthesis of organic carbamates from amines, CO2, and alcohols. This highlights its role in creating more efficient and environmentally friendly chemical synthesis processes (Honda et al., 2011).

Structural Analysis and Crystal Growth

  • Studies on the growth and characterization of benzyl carbamate single crystals provide insights into its structural properties, which are significant for various applications in material science (Solanki et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed . The hazard statements associated with the compound include H302, which indicates harmful if swallowed . The precautionary statements include P264 (wash hands thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (rinse mouth) .

properties

IUPAC Name

benzyl N-(2,2-dimethoxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-15-11(16-2)8-13-12(14)17-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVVZHZJVANCRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)OCC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cbz-amino)acetaldehyde Dimethyl Acetal

Synthesis routes and methods I

Procedure details

Benzyl chloroformate (Aldrich, 231.3 g, 1.3 mol) was added gradually to a mixture of aminoacetaldehyde dimethyl acetal (Aldrich, 152.0 g, 1.3 mol) in toluene (750 mL) and aqueous NaOH (72.8 g, 1.82 mol; in 375 mL of water) at 10-20° C. After the addition was complete, the mixture was stirred at ambient temperature for 4 h. The layers were separated and the organic layer was washed with brine (2×100 mL) and concentrated under reduced pressure to provide the title compound as an oil (281.5 g, 90% yield). 1H NMR (CDCl4, 300 MHz) δ 3.33 (t, J=6.0 Hz, 2H), 3.39 (s, 6H), 4.37 (t, J=6.0 Hz, 1H), 5.11 (s, 2H), 7.30 (m, 5H); MS (DCl/NH3) m/z 257 (M+NH4)+, 240 (M+H)+.
Quantity
231.3 g
Type
reactant
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step One
Name
Quantity
375 mL
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Yield
90%

Synthesis routes and methods II

Procedure details

A solution of aminoacetaldehyde dimethyl acetal (25 mL, 229 mmol) in toluene (120 mL) is treated at 0° C. with a 4.85 M sodium hydroxide solution (70.8 mL, 343.5 mmol). The mixture is stirred at 0° C. for 10 minutes and benzyl chloroformate (33.8 mL, 229 mmol) is added keeping the internal temperature below 20° C. during the addition. The mixture is warmed to room temperature over 4 hours. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated to dryness to give the title compound (54 g, 98%). ES/MS (m/e): 240 (M+H).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
70.8 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
33.8 mL
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods III

Procedure details

Benzyl chloroformate (231.3 g, 1.3 mol) was added gradually to a mixture of aminoacetaldehyde dimethyl acetal (152.0 g, 1.3 mol) in toluene (750 mL) and aqueous NaOH (72.8 g, 1.82 mol; in 375 mL of water) at 10-20° C. After the addition was completed, the mixture was stirred at ambient temperature over 4 hours. The organic layer was separated, washed with brine (2×100 mL) and concentrated to provide the title compound as an oil (281.5 g, 90% yield). 1H NMR (CDCl4, 300 MHz) δ3.33 (t, J=6.0 Hz, 2H), 3.39 (s, 6H), 4.37 (t, J=6.0 Hz, 1H), 5.11 (s, 2H), 7.30 (m, 5H); MS (DCI/NH3) m/z 257 (M+NH4)+, 340 (M+H)+.
Quantity
231.3 g
Type
reactant
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step One
Name
Quantity
375 mL
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Yield
90%

Synthesis routes and methods IV

Procedure details

N-(Benzyloxycarbonyloxy)succinimide (74.5 Kg) was charged to a 200-gallon reactor, followed by toluene (235.1 Kg). The mixture was stirred for 15 minutes and cooled to 5° C. A solution of aminoacetaldehyde dimethylacetal (30 Kg) and triethylamine (28.9 Kg) in toluene (26.1 Kg) was charged slowly to the reactor over a 1 hour period while maintaining the internal temperature below 30° C. The mixture was stirred at 20° C. until there remained no more than 1.0% CbzOSu, as determined by HPLC. Water (150 Kg) was charged to the reactor and the contents of the reactor were stirred for 15 minutes. The layers were separated and the organic layer was washed with 5% ammonium chloride (2×151 Kg) followed by a water wash (150 Kg). The product was taken onto the next step as a solution, without isolation.
Quantity
74.5 kg
Type
reactant
Reaction Step One
Quantity
30 kg
Type
reactant
Reaction Step Two
Quantity
28.9 kg
Type
reactant
Reaction Step Two
Quantity
26.1 kg
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 kg
Type
reactant
Reaction Step Four
Quantity
235.1 kg
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
3
Citations
M Boisbrun, L Jeannin, L Toupet… - European Journal of …, 2000 - Wiley Online Library
Condensation between indole, Meldrum’s acid, and benzyloxycarbonylacetaldehyde or aminoacetaldehyde derivatives yielded trimolecular adducts 7a−c. The latter were cyclized to …
VK Aggarwal, S Roseblade, R Alexander - Organic & biomolecular …, 2003 - pubs.rsc.org
Intramolecular 1,3-dipolar nitrone cycloaddition onto an enantiomerically pure ketene dithioacetal dioxide using a three-carbon tether gave the corresponding 5,5-disubstituted …
Number of citations: 61 pubs.rsc.org
L Goldie - 2015 - scholar.archive.org
A broad series of optically-enriched oxabispidine scaffolds incorporating a range aryl, heteroaryl, and alkyl side arms has been successfully prepared, utilising an optically-pure …
Number of citations: 2 scholar.archive.org

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